ML355

Vue d'ensemble

Description

VLX-1005 est un inhibiteur de petite molécule sélectif et de première classe de l’enzyme 12-lipoxygénase. Cette enzyme est une cible clé au sein de la voie de l’acide arachidonique. VLX-1005 s’est avéré prometteur pour arrêter l’activation plaquettaire et la thrombose induites par le système immunitaire, ce qui en fait un traitement potentiellement salvateur pour les patients atteints de thrombocytopénie induite par l’héparine .

Applications De Recherche Scientifique

VLX-1005 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of 12-lipoxygenase and its effects on the arachidonic acid pathway.

Biology: Employed in research to understand the role of 12-lipoxygenase in immune-driven platelet activation and thrombosis.

Medicine: Investigated as a potential treatment for heparin-induced thrombocytopenia and other immune-mediated and inflammatory diseases.

Industry: Utilized in the development of new therapeutic agents targeting the arachidonic acid pathway .

Mécanisme D'action

VLX-1005 exerce ses effets en inhibant sélectivement l’enzyme 12-lipoxygénase. Cette inhibition bloque la voie de l’acide arachidonique, empêchant la formation de médiateurs pro-inflammatoires et pro-thrombotiques. En conséquence, VLX-1005 arrête l’activation plaquettaire et la thrombose induites par le système immunitaire, offrant un traitement potentiel pour des affections telles que la thrombocytopénie induite par l’héparine .

Analyse Biochimique

Biochemical Properties

ML355 interacts with the enzyme 12-LOX, inhibiting its activity . 12-LOX is an oxygenase highly expressed in human platelets and uses arachidonic acid released from the phospholipids as a substrate to form bioactive metabolites . The inhibition of 12-LOX by this compound leads to a decrease in the production of these metabolites .

Cellular Effects

This compound has been shown to inhibit platelet activation induced by thrombin or thromboxane A2 . It blocks protein kinase B, phosphoinositide 3-kinase, and extracellular signal-regulated kinase, but not p38 kinase, spleen tyrosine kinase (Syk), or phospholipase C γ 2 phosphorylation in activated platelets . The main inhibitory effect of low doses of this compound (1–20 μM) on thrombin-activated platelets is mediated by the decrease in reactive oxygen species level, whereas high doses of this compound (50 μM) cause cyclic adenosine monophosphate activation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of 12-LOX, which leads to a decrease in the production of bioactive metabolites from arachidonic acid . This results in the inhibition of platelet activation and aggregation, thereby preventing thrombus formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to dose-dependently inhibit human platelet aggregation and 12-LOX oxylipin production . It has also been shown to inhibit platelet activation induced by thrombin or thromboxane A2 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to strongly inhibit thrombus formation at higher doses . For example, in C57BL/6 mice, doses of 1.88, 3.75, 7.5, 15, and 30 mg/kg administered orally twice per day for two days resulted in a strong inhibition of thrombus formation .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of 12-LOX, leading to a decrease in the production of bioactive metabolites from arachidonic acid .

Subcellular Localization

It is known that 12-LOX, the enzyme that this compound inhibits, is predominantly expressed in human platelets .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

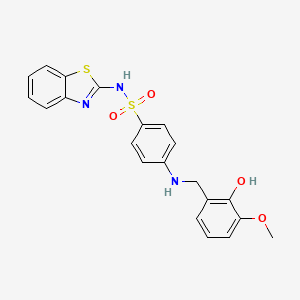

Les voies de synthèse détaillées et les conditions de réaction de VLX-1005 sont exclusives et non divulguées au public. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant l’incorporation de motifs de benzothiazole et de benzènesulfonamide .

Méthodes de production industrielle

Les méthodes de production industrielle de VLX-1005 sont également exclusives. Typiquement, la production de ces composés implique une synthèse organique à grande échelle, des processus de purification et de contrôle de la qualité pour garantir l’efficacité et la sécurité du composé .

Analyse Des Réactions Chimiques

Types de réactions

VLX-1005 subit principalement des réactions typiques des inhibiteurs de petites molécules, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier impliquant ses cycles aromatiques.

Réduction : Des réactions de réduction peuvent se produire, en particulier en présence d’agents réducteurs.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de VLX-1005 comprennent :

Agents oxydants : Tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs de substitution : Y compris les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir des réactions de VLX-1005 dépendent des conditions de réaction spécifiques. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés de benzothiazole ou de benzènesulfonamide substitués .

Applications de la recherche scientifique

VLX-1005 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la 12-lipoxygénase et ses effets sur la voie de l’acide arachidonique.

Biologie : Employé dans la recherche pour comprendre le rôle de la 12-lipoxygénase dans l’activation plaquettaire et la thrombose induites par le système immunitaire.

Médecine : Étudié comme traitement potentiel de la thrombocytopénie induite par l’héparine et d’autres maladies immunitaires et inflammatoires.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie de l’acide arachidonique .

Comparaison Avec Des Composés Similaires

Composés similaires

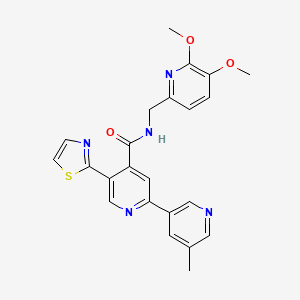

ML-355 : Un autre inhibiteur de la 12-lipoxygénase avec des propriétés similaires.

Dérivés de benzènesulfonamide : Composés présentant des caractéristiques structurales et une activité inhibitrice similaires.

Unicité de VLX-1005

VLX-1005 est unique en raison de sa grande sélectivité et de sa puissance en tant qu’inhibiteur de la 12-lipoxygénase. Son nouveau mécanisme d’action et son potentiel pour traiter la thrombocytopénie induite par l’héparine en font un composé remarquable dans sa classe .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHBVKBNNRYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532593-30-8 | |

| Record name | VLX-1005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VLX-1005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

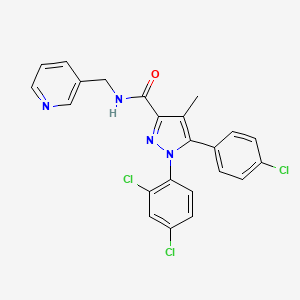

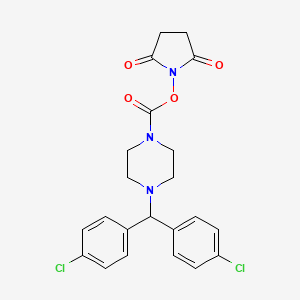

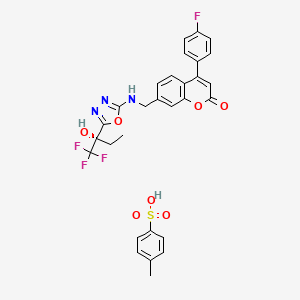

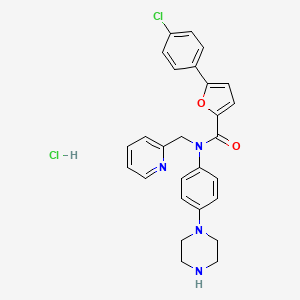

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML355?

A1: this compound specifically targets human 12-lipoxygenase (12-LOX), an enzyme involved in the metabolism of arachidonic acid into various bioactive lipid mediators. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with 12-LOX to exert its inhibitory effects?

A2: Recent cryo-electron microscopy studies revealed that this compound binds to the active site of 12-LOX within a hexameric assembly. This binding interaction prevents arachidonic acid binding, thereby inhibiting the enzyme's catalytic activity. []

Q3: What are the downstream consequences of 12-LOX inhibition by this compound?

A3: this compound effectively reduces the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a key inflammatory mediator generated by 12-LOX. This inhibition of 12-HETE synthesis leads to a decrease in platelet activation, thrombus formation, and inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does this compound affect other signaling pathways besides 12-LOX?

A4: Research suggests that this compound might exert its effects on platelet function through both enzymatic and non-enzymatic mechanisms. Studies show this compound can influence the phosphorylation of specific proteins within platelets, like protein kinase B, phosphoinositide 3-kinase, and extracellular signal-regulated kinase, independently of 12-HETE production. []

Q5: Are there any non-enzymatic roles of 12-LOX that this compound might affect?

A5: Emerging evidence suggests a potential non-enzymatic role for 12-LOX in platelets, involving interactions with proteins like integrin β3, talin-1, Myh9, and ARP 2/3. This compound appears to modulate the dynamics of these protein complexes, potentially contributing to its antiplatelet effects. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C21H19N3O4S2 and a molecular weight of 441.53 g/mol.

Q7: How do structural modifications of this compound impact its activity and selectivity?

A7: Detailed SAR studies have demonstrated that the benzenesulfonamide and 2-hydroxy-3-methoxyphenyl moieties of this compound are crucial for its potent and selective inhibition of 12-LOX. Modifications to these regions can significantly impact the compound's potency and selectivity profile. [, ]

Q8: What is the pharmacokinetic profile of this compound in preclinical models?

A8: Studies in mice have shown that oral administration of this compound achieves reasonable plasma drug levels, with sufficient exposure to exert antithrombotic effects. []

Q9: What in vitro assays have been used to evaluate the efficacy of this compound?

A9: this compound efficacy has been extensively studied using in vitro assays like platelet aggregometry, calcium mobilization assays, and cell-based assays measuring inflammatory mediator release. These assays demonstrate the compound's potent antiplatelet and anti-inflammatory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What animal models have been used to investigate the therapeutic potential of this compound?

A10: Various animal models have been employed to study this compound, including: * Thrombosis Models: FeCl3-induced carotid artery injury and laser-induced cremaster arteriole thrombosis models in mice. [, ] * Heparin-induced thrombocytopenia (HIT) Models: Humanized FcγRIIA transgenic mouse models. [, ] * Diabetes Models: Streptozotocin-induced diabetes models in mice, including humanized mice expressing human ALOX12. [, ]

Q11: What are the key findings from in vivo studies using this compound?

A11: In vivo studies have highlighted the following: * Antithrombotic Effects: this compound effectively impairs thrombus formation, reduces vessel occlusion, and exhibits minimal impact on hemostasis in murine models. [, , ] * Efficacy in HIT: The compound shows promise in treating HIT by reducing thrombocytopenia, platelet activation, and thrombus formation in relevant mouse models. [, , ] * Potential in Diabetes: this compound demonstrates the ability to delay hyperglycemia progression and protect against β-cell damage in specific preclinical models of diabetes. [, ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has successfully completed a phase I clinical trial for heparin-induced thrombocytopenia and has received fast-track designation by the FDA. []

Q13: How does this compound affect the oxylipin profile in different biological systems?

A13: Research indicates that this compound can alter the balance of pro-inflammatory and anti-inflammatory oxylipins. For instance, in LPS-stimulated astrocyte cultures, this compound shifted the oxylipin profile towards a less neurotoxic state. []

Q14: Is there a role for this compound in modulating the immune response in diabetes?

A14: Studies suggest that this compound might influence immune cell infiltration into pancreatic islets, potentially through modulation of chemokine receptor expression. This finding warrants further investigation into its immunomodulatory potential in the context of diabetes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)